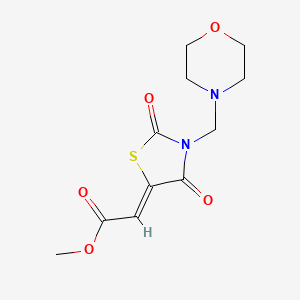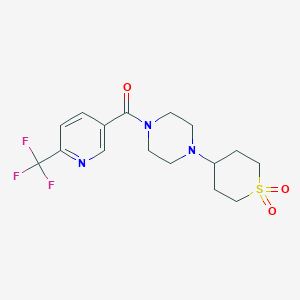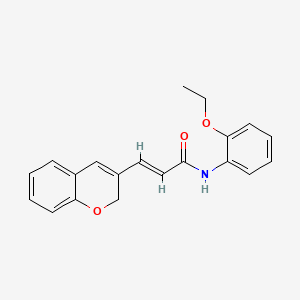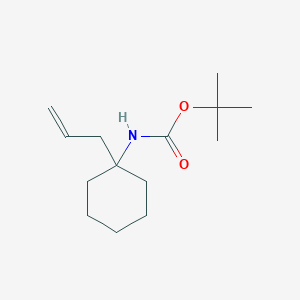
N-Boc-1-allyl-1-aminocyclohexan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-1-allyl-1-aminocyclohexan is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. The compound’s molecular formula is C14H25NO2, and it has a molecular weight of 239.359. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality makes it a valuable intermediate in organic synthesis.
Applications De Recherche Scientifique
N-Boc-1-allyl-1-aminocyclohexan has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of polymers and specialty chemicals.
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Boc-1-allyl-1-aminocyclohexan can be synthesized through a one-pot amidation process involving N-Boc-protected amines. This method utilizes isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which react with Grignard reagents to produce the corresponding amides . Another efficient method involves the chemoselective N-Boc protection of amines using di-tert-butyl dicarbonate in the presence of Amberlyst-15 as a catalyst in ethanol .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes that ensure high yields and purity. The use of heterogeneous catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-1-allyl-1-aminocyclohexan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The allyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, free amines, and substituted cyclohexane derivatives.
Mécanisme D'action
The mechanism of action of N-Boc-1-allyl-1-aminocyclohexan involves the interaction of its functional groups with molecular targets. The Boc protecting group stabilizes the amine functionality, allowing selective reactions at the allyl group. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-1-aminocyclohexane: Lacks the allyl group, making it less versatile in substitution reactions.
N-Boc-1-allyl-1-aminocyclopentane: Has a smaller ring size, affecting its steric properties and reactivity.
N-Boc-1-allyl-1-aminocycloheptane: Larger ring size, which can influence its conformational flexibility and binding affinity.
Uniqueness
N-Boc-1-allyl-1-aminocyclohexan is unique due to its combination of the Boc protecting group and the allyl functionality, which provides a balance of stability and reactivity. This makes it a valuable intermediate in various synthetic and research applications.
Propriétés
IUPAC Name |
tert-butyl N-(1-prop-2-enylcyclohexyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-5-9-14(10-7-6-8-11-14)15-12(16)17-13(2,3)4/h5H,1,6-11H2,2-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWARENQJRFYKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2766893.png)
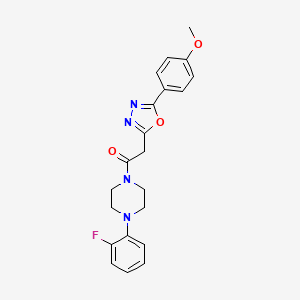
![6-[2-(2-Cyanoanilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2766897.png)

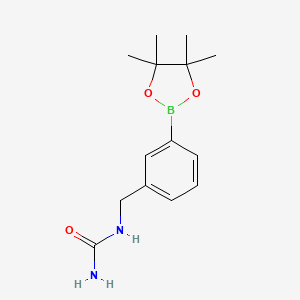
![2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2766901.png)
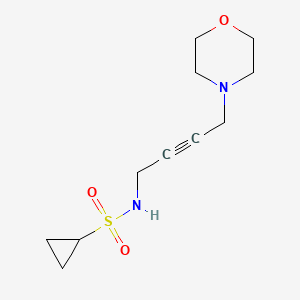
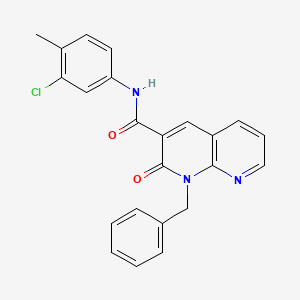
![N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B2766905.png)
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2766906.png)
![1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2766910.png)
